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Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)piperidine

Cat. No.: B1601614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1-(Piperidin-4-
ylmethyl)piperidine. Due to the limited availability of direct experimental spectra for this

specific compound in the public domain, this document utilizes predicted data and compares it

with experimental data from structurally similar piperidine derivatives. This approach offers a

valuable reference for the characterization and quality control of 1-(Piperidin-4-
ylmethyl)piperidine and related molecules.

Executive Summary
Spectroscopic analysis is crucial for the structural elucidation and verification of synthetic

compounds in pharmaceutical research. This guide focuses on the key spectroscopic

techniques for characterizing 1-(Piperidin-4-ylmethyl)piperidine: Nuclear Magnetic

Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental data for 1-(Piperidin-4-ylmethyl)piperidine is scarce, we present

predicted spectral data and compare it against known data of related piperidine derivatives to

provide a reliable analytical framework.

Predicted Spectroscopic Data for 1-(Piperidin-4-
ylmethyl)piperidine
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The following tables summarize the predicted spectroscopic data for 1-(Piperidin-4-
ylmethyl)piperidine. These predictions are derived from computational modeling and analysis

of structurally related compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.80 - 3.00 m 4H
H-2', H-6' (piperidin-1-

yl)

~2.20 - 2.40 t 2H
-CH₂- (methylene

bridge)

~1.90 - 2.10 m 2H H-4 (piperidin-4-yl)

~1.60 - 1.80 m 4H
H-2, H-6 (piperidin-4-

yl, equatorial)

~1.40 - 1.60 m 4H
H-3', H-5' (piperidin-1-

yl, equatorial)

~1.20 - 1.40 m 4H
H-3, H-5 (piperidin-4-

yl, axial)

~1.00 - 1.20 m 4H
H-3', H-5' (piperidin-1-

yl, axial)

~2.5 (broad s) s 1H NH (piperidin-4-yl)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~60 - 65 -CH₂- (methylene bridge)

~54 - 58 C-2', C-6' (piperidin-1-yl)

~45 - 50 C-2, C-6 (piperidin-4-yl)

~35 - 40 C-4 (piperidin-4-yl)

~30 - 35 C-3, C-5 (piperidin-4-yl)

~24 - 28 C-3', C-5' (piperidin-1-yl)

~22 - 26 C-4' (piperidin-1-yl)

Table 3: Predicted IR Data

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Broad N-H Stretch (secondary amine)

2920 - 2950 Strong C-H Stretch (aliphatic)

2850 - 2880 Strong C-H Stretch (aliphatic)

1440 - 1470 Medium C-H Bend (methylene)

1100 - 1150 Medium C-N Stretch

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

182 [M]⁺ (Molecular Ion)

183 [M+H]⁺

98 [C₅H₁₀N]⁺ (Piperidin-1-ylmethyl fragment)

84 [C₅H₁₀N]⁺ (Piperidin-4-yl fragment)
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Comparative Spectroscopic Data of Piperidine
Derivatives
To provide context for the predicted data, the following table presents experimental

spectroscopic data for a related compound, 1-methyl-4-(piperidin-4-yl)piperazine. While

structurally different, it shares the piperidine ring system and can offer insights into expected

spectral regions.

Table 5: Experimental Data for 1-Methyl-4-(piperidin-4-yl)piperazine[1][2][3][4]

Technique Key Observations

¹H NMR

Multiple signals in the aliphatic region (1.5 - 3.5

ppm) corresponding to the piperidine and

piperazine ring protons. A singlet around 2.3

ppm for the N-methyl group.

¹³C NMR

Signals corresponding to the carbons of the

piperidine and piperazine rings, typically in the

25-65 ppm range.

IR
C-H stretching bands below 3000 cm⁻¹, and C-

N stretching in the 1100-1200 cm⁻¹ region.

MS (EI)

Molecular ion peak and characteristic

fragmentation patterns of the piperidine and

piperazine rings.

Experimental Protocols
The following are generalized yet detailed methodologies for acquiring the spectroscopic data

discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

Objective: To elucidate the carbon-hydrogen framework of the molecule.
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

The spectrometer is tuned and shimmed to achieve optimal magnetic field homogeneity.[6]

A standard one-pulse sequence is used with a 30° pulse angle and a relaxation delay of 1-

2 seconds.[6]

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.[6]

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is utilized to simplify the spectrum.[6]

Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is

necessary.[6]

A spectral width of approximately 220-250 ppm is set.[6]

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform, followed by phase and baseline corrections. Chemical shifts are referenced to the

internal standard (TMS).[6]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation: For solid samples, a small amount is mixed with KBr powder and

pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR)

accessory. Liquid samples can be analyzed as a thin film between two salt plates (e.g.,

NaCl).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:

A background spectrum of the empty sample compartment (or the ATR crystal) is

recorded.

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[6]

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)[6][7]

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a low concentration (e.g., 1 mg/mL).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI) and a mass analyzer (e.g.,

Quadrupole, Time-of-Flight - TOF).

Data Acquisition:

The sample solution is introduced into the ion source, often via direct infusion or coupled

with a chromatographic system (e.g., GC-MS or LC-MS).

The molecules are ionized, and the resulting ions are separated by the mass analyzer

based on their mass-to-charge ratio (m/z).

An electron multiplier or similar detector records the abundance of each ion.[6]

Data Processing: The resulting mass spectrum plots the relative abundance of ions as a

function of their m/z ratio.
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Chemical Structure and Spectroscopic Analysis Workflow

Target Compound

Spectroscopic Techniques

Data Analysis

Cross-Validation

1-(Piperidin-4-ylmethyl)piperidine
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Structural Elucidation Functional Group ID Molecular Weight &
Fragmentation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and structural validation of 1-(Piperidin-4-
ylmethyl)piperidine.
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NMR Spectroscopy IR Spectroscopy Mass Spectrometry

1-(Piperidin-4-ylmethyl)piperidine

Provides detailed information on:
- Carbon-hydrogen framework

- Connectivity of atoms
- Chemical environment of protons and carbons

 elucidates 

Identifies:
- Presence of N-H bonds (amine)

- C-H bonds (aliphatic)
- C-N bonds

 contains 

Determines:
- Molecular weight

- Elemental composition (with HRMS)
- Fragmentation patterns for structural clues

 weighs 

Click to download full resolution via product page

Caption: Comparison of information obtained from NMR, IR, and Mass Spectrometry for the

target compound.

Predicted Mass Spectrometry Fragmentation of 1-(Piperidin-4-ylmethyl)piperidine

1-(Piperidin-4-ylmethyl)piperidine

m/z = 182

Piperidin-1-ylmethyl cation

m/z = 98

α-cleavage

Piperidin-4-yl radical cation

m/z = 84

C-C bond cleavage

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-(Piperidin-4-ylmethyl)piperidine in

Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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